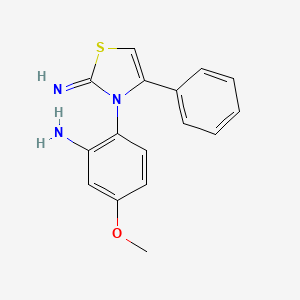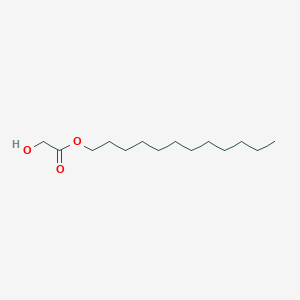![molecular formula C7H13NO4S B14650858 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- CAS No. 45099-91-0](/img/structure/B14650858.png)
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- is a sulfonic acid derivative commonly used in various industrial and scientific applications. It is known for its ability to form polymers and its role in enhancing the properties of other materials. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile component in many fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- can be synthesized through the reaction of 2-methyl-2-propen-1-amine with 1-propanesulfonic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained. The process involves the formation of an amide bond between the amine and the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through various techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It enhances the properties of materials such as hydrogels and polyelectrolytes.
Biology: Employed in the development of bioengineering materials and biocompatible polymers.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of paints, adhesives, and coatings. It also serves as a dopant in electronic applications such as Schottky diodes and humidity sensors.
Mécanisme D'action
The mechanism of action of 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- involves its ability to form strong bonds with other molecules, enhancing the stability and functionality of the resulting products. The compound’s sulfonic acid group allows it to interact with various molecular targets, facilitating the formation of polymers and other complex structures. The pathways involved include the formation of amide bonds and the stabilization of charged species in solution.
Comparaison Avec Des Composés Similaires
2-Acrylamido-2-methyl-1-propanesulfonic acid: Shares similar polymer-forming properties but differs in its specific applications and reactivity.
Sodium 2-acrylamido-2-methyl-1-propanesulfonate: Used in similar industrial applications but has different solubility and stability characteristics.
Uniqueness: 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its ability to enhance the properties of various materials makes it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
45099-91-0 |
|---|---|
Formule moléculaire |
C7H13NO4S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-methyl-3-(prop-2-enoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H13NO4S/c1-3-7(9)8-4-6(2)5-13(10,11)12/h3,6H,1,4-5H2,2H3,(H,8,9)(H,10,11,12) |
Clé InChI |
ZHCGVAXFRLLEFW-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)C=C)CS(=O)(=O)O |
Numéros CAS associés |
38599-26-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


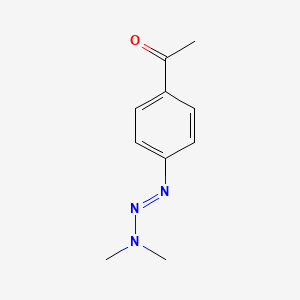

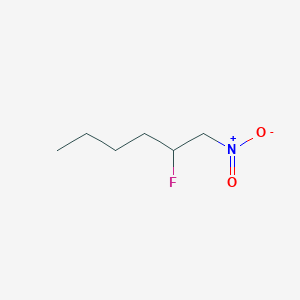
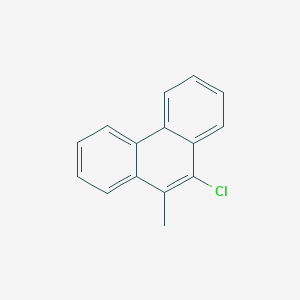
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)



![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)


